REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].S(=O)(=O)(O)O.[O:10]=[C:11]1[O:17][C@H:16]([C@H:18]([CH2:20]O)[OH:19])[C:14]([OH:15])=[C:12]1[OH:13]>>[CH3:1][C:2]1([CH3:4])[O:19][CH:18]([CH:16]2[O:17][C:11](=[O:10])[C:12]([OH:13])=[C:14]2[OH:15])[CH2:20][O:3]1
|
Name
|
|
Quantity
|
557.8 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
176.1 g
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then reacted at the temperature of the previous step for 17 hours
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249.5 g | |
YIELD: PERCENTYIELD | 86.7% | |
YIELD: CALCULATEDPERCENTYIELD | 115.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].S(=O)(=O)(O)O.[O:10]=[C:11]1[O:17][C@H:16]([C@H:18]([CH2:20]O)[OH:19])[C:14]([OH:15])=[C:12]1[OH:13]>>[CH3:1][C:2]1([CH3:4])[O:19][CH:18]([CH:16]2[O:17][C:11](=[O:10])[C:12]([OH:13])=[C:14]2[OH:15])[CH2:20][O:3]1
|
Name
|
|
Quantity
|
557.8 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
176.1 g
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then reacted at the temperature of the previous step for 17 hours
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249.5 g | |
YIELD: PERCENTYIELD | 86.7% | |
YIELD: CALCULATEDPERCENTYIELD | 115.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |